molecular formula C9H12N2O2 B2748536 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one CAS No. 2305498-87-5

2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B2748536
CAS No.: 2305498-87-5
M. Wt: 180.207
InChI Key: YXTXJNHTZPWXCH-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-2,7-diazaspiro[34]octan-6-one is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro octane ring

Properties

IUPAC Name

2-prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-8(13)11-5-9(6-11)3-7(12)10-4-9/h2H,1,3-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTXJNHTZPWXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diazacycloalkane with an acylating agent under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one involves its role as a sigma-1 receptor antagonist. Sigma-1 receptors are involved in modulating pain and opioid receptor pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine without amplifying adverse effects . This interaction highlights its potential in developing novel analgesics and managing opioid tolerance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one stands out due to its specific structural modifications that enhance its binding affinity and selectivity for sigma-1 receptors. This makes it a promising candidate for further research in pain management and opioid receptor modulation.

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